
4-Bromo-5-chlorothiophene-2-carbonitrile
Übersicht
Beschreibung
4-Bromo-5-chlorothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with bromine, chlorine, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorothiophene-2-carbonitrile typically involves halogenation and nitrile introduction reactions. One common method is the halogen dance reaction, which allows for the selective introduction of halogen atoms into the thiophene ring . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6) to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The nitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide (CuCN) under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products:
Wissenschaftliche Forschungsanwendungen
4-Bromo-5-chlorothiophene-2-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbonitrile depends on its specific application. In biological systems, thiophene derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-chlorothiophene: Similar structure but lacks the nitrile group.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 4-Bromo-5-chlorothiophene-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of various functionalized thiophene derivatives .
Eigenschaften
Molekularformel |
C5HBrClNS |
---|---|
Molekulargewicht |
222.49 g/mol |
IUPAC-Name |
4-bromo-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNS/c6-4-1-3(2-8)9-5(4)7/h1H |
InChI-Schlüssel |
BKXFEGNKFAVCQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1Br)Cl)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.